molecular formula C12H19F2N3O B6901424 N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

Cat. No.: B6901424
M. Wt: 259.30 g/mol
InChI Key: OZEAWAFPNSIFEH-UHFFFAOYSA-N
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Description

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine: is a novel compound in the field of organic chemistry, characterized by a complex structure involving multiple functional groups. This compound exhibits a unique combination of an imidazole ring, a difluoromethyl group, and an oxane ring, potentially giving it unique chemical and biological properties.

Properties

IUPAC Name

N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N3O/c1-16(7-10-3-2-6-18-9-10)8-11-15-4-5-17(11)12(13)14/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEAWAFPNSIFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCOC1)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as imidazole derivatives, difluoromethyl reagents, and oxane.

  • Reaction Steps

    • Step 1: : Formation of the [difluoromethyl]imidazole intermediate through nucleophilic substitution reactions.

    • Step 2: : Alkylation of the [difluoromethyl]imidazole intermediate with a suitable alkylating agent to introduce the N-methyl group.

    • Step 3: : The key step involves a condensation reaction with 3-oxanemethanamine, forming the final compound.

Industrial Production Methods

  • Scale-Up Considerations: : Optimization of reaction conditions, including temperature, pressure, and catalyst selection to ensure high yield and purity on an industrial scale.

  • Purification Techniques: : Crystallization, distillation, and chromatography methods are employed to purify the compound effectively.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the imidazole ring and the oxane ring.

  • Reduction: : Reduction reactions are less common but may occur under specific conditions, targeting the imidazole ring.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the imidazole ring and the oxane ring.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: : Halogenation agents, nucleophiles like sodium azide, and electrophiles like alkyl halides.

Major Products

  • Oxidation Products: : Formation of difluoromethyl-imidazole oxides.

  • Reduction Products: : Reduced imidazole derivatives.

  • Substitution Products: : Varied substituted imidazole and oxane derivatives.

Scientific Research Applications

Chemistry: : Used as a precursor in synthetic organic chemistry for the development of novel pharmaceuticals and materials.

Biology: : Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: : Potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.

Industry: : Application in the development of new materials, agrochemicals, and catalysts.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : Interacts with specific enzymes, inhibiting their activities, which could be utilized in drug development.

  • Receptor Binding: : Potential to bind to biological receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(fluoromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

  • N-[[1-(chloromethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

  • N-[[1-(bromomethyl)imidazol-2-yl]methyl]-N-methyl-1-(oxan-3-yl)methanamine

Uniqueness

  • The presence of the difluoromethyl group provides distinct physicochemical properties compared to its analogs, potentially enhancing its biological activity and stability.

  • The unique combination of functional groups may result in diverse reactivity and application potential, setting it apart from similar compounds.

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